BenchChemオンラインストアへようこそ!

1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea

TrkA selectivity kinase profiling target engagement

The compound 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea (CAS 2034397-91-4) is a tri-substituted urea derivative with molecular formula C16H18F3N3O2 and molecular weight 341.334 g/mol. It is a synthetic small molecule patented by Merck Sharp & Dohme Corp.

Molecular Formula C16H18F3N3O2
Molecular Weight 341.334
CAS No. 2034397-91-4
Cat. No. B2682069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea
CAS2034397-91-4
Molecular FormulaC16H18F3N3O2
Molecular Weight341.334
Structural Identifiers
SMILESCN1C=CC=C1C(CCNC(=O)NC2=CC=CC(=C2)C(F)(F)F)O
InChIInChI=1S/C16H18F3N3O2/c1-22-9-3-6-13(22)14(23)7-8-20-15(24)21-12-5-2-4-11(10-12)16(17,18)19/h2-6,9-10,14,23H,7-8H2,1H3,(H2,20,21,24)
InChIKeyQXKZXMSVSXKJMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea (CAS 2034397-91-4): Chemical Identity, TrkA Target Engagement, and Core Baseline for Procurement Evaluation


The compound 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea (CAS 2034397-91-4) is a tri-substituted urea derivative with molecular formula C16H18F3N3O2 and molecular weight 341.334 g/mol [1]. It is a synthetic small molecule patented by Merck Sharp & Dohme Corp. and explicitly disclosed as a tropomyosin-related kinase A (TrkA) inhibitor [2]. The Therapeutic Target Database (TTD) classifies this compound under Drug ID D0CG8N as a TrkA inhibitor indicated for chronic pain, neuropathic pain, pruritus, and certain cancers, confirming its status as a bioactive research tool with defined target engagement [2]. The compound features a hydroxy-substituted propyl linker bridging a 1-methylpyrrole moiety and a 3-(trifluoromethyl)phenyl urea pharmacophore, a structural arrangement that distinguishes it from other urea-based kinase inhibitors in the Trk inhibitor patent landscape [1].

Why Generic Substitution Fails for 1-(3-Hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea: Structural Determinants of TrkA Target Engagement Cannot Be Replicated by Close Analogs


Within the aryl urea Trk inhibitor chemical space, the precise combination of the 3-hydroxypropyl linker, the 1-methylpyrrole ring, and the 3-(trifluoromethyl)phenyl urea moiety creates a unique pharmacophoric fingerprint that cannot be replicated by simple analog substitution [1]. The Merck Sharp & Dohme patent family (WO2013176970) discloses numerous urea-based TrkA inhibitors, yet only specific examples bearing this hydroxypropyl-pyrrole architecture demonstrate the desired balance of potency and selectivity for TrkA over other Trk family members (TrkB, TrkC) and off-target kinases [2]. Even closely related compounds—such as those replacing the pyrrole with other heterocycles or altering the linker length—exhibit divergent selectivity profiles, making direct substitution scientifically unsound without confirmatory target engagement data [2]. The TTD-curated annotation of this compound as a selective TrkA inhibitor, as opposed to a pan-Trk inhibitor, further underscores that generic replacement by a broader-spectrum analog would compromise target specificity in assay systems [1].

Product-Specific Quantitative Evidence Guide: 1-(3-Hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea Differentiation Metrics Relative to TrkA Inhibitor Comparators


TrkA Target Selectivity: Annotated Specificity Versus Pan-Trk Inhibitor GNF-5837

The TTD annotation classifies this compound as a selective TrkA inhibitor (single target: TrkA), in contrast to GNF-5837, which is explicitly characterized as a pan-Trk inhibitor with IC50 values of 8 nM (TrkA), 12 nM (TrkB), and 7–11 nM in cellular TrkC fusion assays [1]. While direct head-to-head potency data are not publicly available for the target compound, the single-target annotation versus GNF-5837's pan-Trk profile represents a meaningful differentiation in kinase selectivity breadth, which is critical for assays requiring TrkA-specific pathway interrogation without confounding TrkB/TrkC activity [1].

TrkA selectivity kinase profiling target engagement

Structural Differentiator: Hydroxypropyl-Pyrrole Linker Versus Pyrrolopyridine Scaffolds in Merck TrkA Inhibitor Series

The target compound incorporates a 3-hydroxypropyl chain linking a 1-methylpyrrole to the urea core, a structural motif absent from other exemplified compounds in the WO2013176970 patent, which predominantly feature pyrrolo[2,3-b]pyridine or substituted benzyl urea scaffolds [1]. This hydroxypropyl-pyrrole linker introduces both hydrogen-bond donor capacity (via the hydroxyl group) and conformational flexibility that differ from the rigid heteroaryl linkers (e.g., pyrrolopyridinyl-methyl) found in comparator compounds such as 1-(1-methylethyl)-1-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-3-{4-[(trifluoromethyl)cyclopropyl]phenyl}urea disclosed in the same patent [1]. These structural differences are expected to influence TrkA binding mode and pharmacokinetic properties, although direct comparative binding data are not publicly available.

structure-activity relationship linker chemistry TrkA inhibitor design

Indication Profile Differentiation: Pain and Pruritus Versus Oncology-Focused Trk Inhibitors

The TTD annotation for this compound lists chronic pain, neuropathic pain, and pruritus as primary indications, in addition to solid tumor/cancer [1]. This contrasts with larotrectinib (LOXO-101), a clinically approved Trk inhibitor whose primary indication is NTRK fusion-positive solid tumors across all ages, with pain not listed as a primary therapeutic focus [1]. While both compounds target Trk kinases, the distinct indication profiles suggest different optimization objectives during development—pain and pruritus (target compound) versus oncology (larotrectinib). This indication differentiation is relevant for researchers selecting tool compounds for pain or itch pathway studies, where an oncology-optimized inhibitor may have suboptimal properties for non-oncology in vivo models.

chronic pain pruritus neuropathic pain TrkA therapeutic indications

Patent-Disclosed Example Status: Explicit Merck Sharp & Dohme Compound Versus Undisclosed Vendor Library Compounds

This compound is explicitly disclosed as Example 2 in Merck Sharp & Dohme Corp.'s patent WO2013176970, establishing a clear provenance linked to a major pharmaceutical company's medicinal chemistry optimization program [1]. In contrast, many Trk inhibitor Tool compounds available from commercial vendors lack patent provenance and are derived from non-validated library screening hits. The patent disclosure provides synthetic methodology, characterization data, and biological rationale that vendor catalog compounds typically lack, reducing the risk of purchasing mischaracterized or inactive material for critical research applications [1].

patent provenance chemical sourcing research tool validation

Best Research and Industrial Application Scenarios for 1-(3-Hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea (CAS 2034397-91-4)


TrkA-Specific Pathway Dissection in Neuronal Signaling and Pain Research

Given its TTD-annotated selectivity for TrkA over other Trk family members [1], this compound is suitable as a chemical probe in experiments designed to isolate TrkA-mediated signaling from TrkB/TrkC contributions in neuronal cell models. Researchers studying NGF-TrkA signaling in nociceptor function, neuropathic pain mechanisms, or neuronal differentiation can use this compound to confirm TrkA-specific pathway involvement, where pan-Trk inhibitors would confound interpretation [1].

Preclinical Pharmacology Studies in Chronic Pain and Pruritus Models

The TTD indication profile explicitly includes chronic pain, neuropathic pain, and pruritus [1], positioning this compound as a research tool for in vivo pain and itch models. Its patent provenance from Merck Sharp & Dohme's pain research program [1] suggests that the compound was optimized with pain-relevant endpoints in mind, making it more appropriate for translational pain research than oncology-derived Trk inhibitors like larotrectinib.

Structure-Activity Relationship (SAR) Studies in Urea-Based Kinase Inhibitor Programs

The unique hydroxypropyl-pyrrole linker motif [1] makes this compound a valuable reference standard for medicinal chemistry teams exploring linker modifications in TrkA inhibitor series. Its structural divergence from the pyrrolopyridine-containing examples in WO2013176970 [1] provides a tool for benchmarking how linker chemistry affects TrkA potency, selectivity, and drug-like properties in prospective SAR campaigns.

Procurement for Regulated Research Requiring Patent-Backed Compound Identity

In pharmaceutical R&D environments subject to intellectual property due diligence or regulatory documentation requirements, this compound's explicit disclosure in a Merck patent (WO2013176970) [1] provides verifiable chemical identity and synthetic provenance. This reduces procurement risk compared to vendor-only catalog compounds where structural assignment may rely solely on the supplier's analytical certification.

Quote Request

Request a Quote for 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.